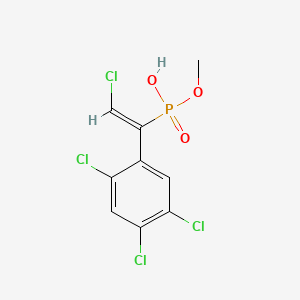

Desmethyltetrachlorvinphos

Description

Contextualization within Organophosphate Pesticide Metabolism and Degradation

Organophosphate (OP) pesticides, a major class of insecticides, function by inhibiting the acetylcholinesterase enzyme in the nervous system of insects and other animals. epa.gov When introduced into a biological system, these compounds undergo metabolic transformations, primarily in the liver, but also in other organs like the kidneys, lungs, and gastrointestinal tract. ids.ac.uk This metabolism is a crucial detoxification mechanism. researchgate.net

The metabolic pathways for organophosphates are generally categorized into Phase I and Phase II reactions. researchgate.net Phase I reactions, often involving cytochrome P450 enzymes, introduce or expose functional groups. researchgate.net For many organophosphorothionates, this includes an oxidative desulfuration step that can actually create a more toxic metabolite (an oxon) before detoxification proceeds. mdpi.com Detoxification pathways include hydrolysis, which breaks the ester bonds, and dealkylation. chemicalbook.commdpi.com

Desmethyltetrachlorvinphos is formed through one of these key detoxification routes: the dealkylation (specifically, demethylation) of tetrachlorvinphos (B1682751). chemicalbook.comiarc.fr This process involves the removal of a methyl group from the phosphate (B84403) ester portion of the TCVP molecule. iarc.fr In mammals, this reaction is catalyzed by glutathione (B108866) S-transferases in the liver, where glutathione acts as the acceptor for the methyl group. iarc.fr The resulting this compound is a more polar and water-soluble compound than its parent, which facilitates its excretion from the body. researchgate.net

The degradation of tetrachlorvinphos in the environment also leads to the formation of various breakdown products. The primary route of dissipation in soil and water is through biotic degradation by microorganisms. epa.govscielo.org.mx Abiotic processes like hydrolysis can also contribute, particularly under alkaline conditions. epa.govregulations.gov Research on stored faba beans and soya beans treated with tetrachlorvinphos revealed the presence of this compound as a metabolite, indicating that degradation occurs within plant tissues as well. aphrc.org

Table 1: Key Pathways Leading to the Formation of this compound and Other TCVP Degradation Products.

Historical Perspective of Tetrachlorvinphos and its Metabolites in Environmental Research

Tetrachlorvinphos was first introduced as a commercial insecticide in the United States in 1966. epa.govwho.int It was utilized to control a wide range of pests on various crops, livestock, and in and around buildings. epa.govwho.int Its use on food crops was significant until these applications were voluntarily canceled in 1987. iarc.frepa.gov Following this, the U.S. Environmental Protection Agency (EPA) issued a Registration Standard in 1988, which initiated a comprehensive review of the available scientific data and mandated the submission of additional studies to support its continued registration. epa.gov

The focus of regulatory and environmental research has largely been on the parent compound, TCVP, due to its direct application and potential for exposure. epa.gov However, as analytical techniques became more sophisticated, the importance of studying its metabolites, including this compound, gained recognition. Early metabolism studies in rats identified several metabolites, highlighting the pathways of detoxification. epa.gov Research demonstrated that after administration, very little unmetabolized tetrachlorvinphos remained in the body, with the majority being excreted as metabolites in urine and feces. epa.gov

Studies have noted differences in metabolism between sexes. For instance, in rats, females were found to excrete a higher percentage of this compound compared to males, who excreted more of a further metabolized form, trichloromandelic acid. regulations.gov The environmental fate of TCVP and its breakdown products has also been a subject of ongoing research, with studies examining its persistence and mobility in soil and its degradation under various conditions. epa.govregulations.gov The presence of this compound has been identified in studies investigating the breakdown of TCVP on stored agricultural products, confirming its formation outside of animal metabolism. aphrc.org

Significance of this compound in Ecological and Environmental Chemistry

The significance of this compound in ecological and environmental chemistry stems from its role as an indicator of tetrachlorvinphos exposure and metabolism. Its detection in environmental samples (e.g., soil, water) or biological tissues can confirm the presence and breakdown of the parent pesticide.

The transformation of tetrachlorvinphos to this compound represents a detoxification step, as the dealkylation process is a common pathway for reducing the toxicity of organophosphate insecticides. chemicalbook.com The formation of more polar metabolites like this compound is crucial for their elimination from organisms, thus reducing the potential for bioaccumulation. regulations.gov

In environmental matrices, the presence and concentration of this compound can provide insights into the degradation rate and pathways of tetrachlorvinphos. aphrc.org The primary route of TCVP dissipation is biotic degradation, and understanding the formation of metabolites like this compound is part of characterizing this process. epa.gov For example, a study on the degradation of TCVP on stored beans not only identified this compound but also other hydrophilic degradation products like dimethyl phosphate and monomethyl phosphate, illustrating the stepwise cleavage of the molecule. aphrc.org

Table 2: List of Compounds Mentioned.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

76448-37-8 |

|---|---|

Formule moléculaire |

C9H7Cl4O3P |

Poids moléculaire |

335.9 g/mol |

Nom IUPAC |

[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl]-methoxyphosphinic acid |

InChI |

InChI=1S/C9H7Cl4O3P/c1-16-17(14,15)9(4-10)5-2-7(12)8(13)3-6(5)11/h2-4H,1H3,(H,14,15)/b9-4- |

Clé InChI |

MJYSVCGVBMMVGX-WTKPLQERSA-N |

SMILES |

COP(=O)(C(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl)O |

SMILES isomérique |

COP(=O)(/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl)O |

SMILES canonique |

COP(=O)(C(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl)O |

Synonymes |

desmethyltetrachlorvinphos |

Origine du produit |

United States |

Formation and Biosynthesis of Desmethyltetrachlorvinphos

Demethylation Pathways of Tetrachlorvinphos (B1682751)

Enzymatic Demethylation by Glutathione-S-Transferases and Microsomal Fractions

The enzymatic demethylation of Tetrachlorvinphos is facilitated by two main cellular components: Glutathione-S-Transferases (GSTs) found in the soluble fraction (cytosol) of liver cells, and the microsomal fraction, which contains cytochrome P450 (CYP) enzymes. researchgate.netiarc.fr

GSTs catalyze the conjugation of the methyl group from Tetrachlorvinphos to the thiol group of glutathione (B108866) (GSH), forming S-methylglutathione and Desmethyltetrachlorvinphos. researchgate.net This reaction is a crucial detoxification pathway in many organisms, including mammals and insects. researchgate.netcabidigitallibrary.org Studies have shown that the soluble fraction of liver homogenates from various species, including mice, rats, rabbits, and pigs, can effectively demethylate Tetrachlorvinphos in the presence of GSH. researchgate.netiarc.fr

The microsomal fraction of the liver also plays a significant role in the demethylation of Tetrachlorvinphos. researchgate.net This process is an oxidative dealkylation catalyzed by cytochrome P450 monooxygenases and requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen. researchgate.net Research comparing the demethylation rates in rabbit liver fractions has provided quantitative insights into the activity of these two pathways.

Table 1: Comparative Rates of Tetrachlorvinphos Demethylation in Rabbit Liver Fractions

| Cellular Fraction | Demethylation Rate (nmol converted/min per mg of protein) |

|---|---|

| Microsomal Fraction | 1.1 |

| Soluble Fraction | 3.0 |

Data sourced from Donninger et al., 1972, as cited in a related study. researchgate.net

Mechanistic Aspects of Methyl Group Cleavage in Organophosphates

The cleavage of the methyl group from organophosphates like Tetrachlorvinphos by Glutathione-S-Transferases involves a nucleophilic substitution reaction. The catalytically active form of glutathione is its thiolate anion (GS-), which is generated within the active site of the GST enzyme. academicjournals.org This highly nucleophilic anion attacks the electrophilic methyl group of the dimethyl phosphate ester. This results in the formation of a transition state where the sulfur of glutathione is bonded to the methyl carbon, leading to the cleavage of the P-O-CH3 bond. The products of this reaction are S-methylglutathione and the demethylated organophosphate, this compound. researchgate.netacademicjournals.org

In the microsomal pathway, the mechanism involves oxidative dealkylation. Cytochrome P450 enzymes activate molecular oxygen, leading to the hydroxylation of the methyl group. This creates an unstable hydroxymethyl intermediate which then spontaneously decomposes, releasing formaldehyde (B43269) and the desmethyl phosphate.

Photochemical Transformation Products Leading to this compound Formation

Tetrachlorvinphos is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photodegradation. This environmental transformation pathway can also lead to the formation of this compound, particularly under specific solvent conditions.

Influence of Solvent Polarity on Photodegradation Pathways

The polarity of the solvent medium significantly influences the products formed during the photochemical degradation of Tetrachlorvinphos. rsc.org In polar solvents such as water and ethanol (B145695), the primary photochemical reaction is demethylation, yielding this compound as the main product. rsc.org Conversely, in non-polar solvents like hexane, the degradation pathway shifts towards hydrolysis of the phosphate ester bond and other rearrangements, leading to different products. rsc.org

Table 2: Influence of Solvent Polarity on Photodegradation Products of Tetrachlorvinphos

| Solvent Type | Major Photodegradation Products |

|---|---|

| Polar (e.g., water, ethanol) | This compound |

| Non-polar (e.g., hexane) | Dimethyl phosphate, 2,4,5-trichloroacetophenone, 2,2',4',5'-tetrachloroacetophenone |

Data compiled from studies on the photochemical degradation of Tetrachlorvinphos. rsc.org

Identification of Photochemical Intermediates

The process of photodegradation involves the absorption of light energy by the Tetrachlorvinphos molecule, which elevates it to an excited state. This excited molecule can then undergo various reactions, including bond cleavage. In polar solvents, the favored pathway leads to the cleavage of one of the O-methyl bonds. While the precise sequence of photochemical intermediates leading to this compound is complex and can involve radical species, the stable end-product of this specific pathway in polar environments has been clearly identified as this compound. rsc.org Further irradiation can lead to the degradation of this compound itself into smaller, more polar molecules.

Environmental Fate and Transport Dynamics of Desmethyltetrachlorvinphos

Occurrence and Distribution in Environmental Compartments

The occurrence and distribution of desmethyltetrachlorvinphos in the environment are influenced by the degradation of its parent compound, tetrachlorvinphos (B1682751). chemicalbook.comiarc.fr Tetrachlorvinphos is used to control a range of pests on livestock, poultry, and in their living quarters. iarc.frregulations.gov

Presence in Soil Matrices and Associated Mobility Characteristics

This compound is formed in soil through the dealkylation of tetrachlorvinphos. chemicalbook.com The mobility of its parent compound, tetrachlorvinphos, in soil is considered to be low, which suggests that this compound may also exhibit limited movement within the soil profile. nih.gov The mobility of pesticides in soil is influenced by factors such as soil texture and organic matter content, with mobility increasing in coarser soils with lower organic matter. epa.gov

The persistence and mobility of compounds in soil are critical factors in determining their potential to leach into groundwater. squarespace.com Generally, organophosphorus insecticides that are not strongly bound to soil particles may have good activity against soil-dwelling pests. rsc.org The degradation of tetrachlorvinphos, leading to the formation of this compound, is primarily a biotic process. chemicalbook.comepa.gov

Table 1: Factors Influencing Pesticide Mobility in Soil

| Factor | Influence on Mobility |

| Soil Texture | Higher mobility in sandy soils, lower in clay-rich soils. squarespace.com |

| Organic Matter | Higher organic matter content generally reduces mobility through sorption. squarespace.com |

| pH | Can affect the chemical form and solubility of the compound. wur.nl |

| Sorption/Desorption | The binding affinity of the compound to soil particles. cefic-lri.org |

Detection in Aquatic Systems (Surface and Groundwater)

The potential for this compound to be detected in aquatic systems is linked to the properties and use patterns of tetrachlorvinphos. Due to the low mobility of tetrachlorvinphos in soil, the risk of it contaminating groundwater is considered minimal. chemicalbook.com However, the introduction of any chemical into water systems can pose risks to aquatic organisms. epa.gov The detection of contaminants in aquatic environments is a critical aspect of protecting human and ecosystem health. nih.gov

The transport of chemicals from soil to water can occur through leaching, where the substance moves through the soil profile into groundwater, or via runoff into surface water bodies. itrcweb.orgfrontiersin.org The properties of the pesticide and the soil characteristics play a significant role in the likelihood of water contamination. frontiersin.org

Atmospheric Presence and Dissipation Kinetics

The atmospheric presence of this compound is expected to be minimal due to the low volatility of its parent compound, tetrachlorvinphos. iarc.frnih.gov Volatilization from soil and water surfaces is not considered a significant dissipation pathway for tetrachlorvinphos. nih.gov

The dissipation of pesticides in the environment follows specific kinetics, often described by a first-order model, which can be used to calculate their half-life (DT50). nih.govmdpi.com The dissipation of tetrachlorvinphos is primarily driven by biotic degradation. chemicalbook.com The half-life of a pesticide is a measure of its persistence in a particular environment. vdoc.pub

Table 2: Dissipation Kinetics of Selected Insecticides in Tomato Fruits (for illustrative purposes)

| Insecticide | Half-life (DT50) in days (Open Field) | Half-life (DT50) in days (Poly-house) |

| Chlorantraniliprole | 1.95 | 3.05 |

| Flubendiamide | 2.25 | 5.02 |

| Indoxacarb | 2.37 | 2.68 |

| Thiamethoxam | 3.98 | 4.82 |

| Source: Dissipation kinetics and health risk assessment of certain insecticides applied in/on tomato under open field and poly-house conditions nih.gov |

Sorption and Desorption Processes in Environmental Media

Sorption, which includes processes like absorption and adsorption, is a key factor in determining the fate and transport of chemicals in the environment. cefic-lri.org The sorption of a chemical to soil and sediment particles reduces its concentration in the water phase and limits its mobility. cefic-lri.org Desorption is the reverse process, where the chemical is released from the solid phase back into the solution. mdpi.com

For tetrachlorvinphos, its estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 2,000 suggests it has low mobility in soil, indicating significant sorption. nih.gov The sorption and desorption of a substance are influenced by its chemical properties and the characteristics of the environmental medium, such as organic carbon content and pH. cefic-lri.orgdiva-portal.org

Volatilization Characteristics in Various Environmental Settings

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. The potential for a chemical to volatilize is determined by its vapor pressure and Henry's Law constant. nih.gov Tetrachlorvinphos has a very low vapor pressure and a low Henry's Law constant, indicating that it is not expected to volatilize significantly from moist or dry soil surfaces, or from water. iarc.frnih.gov Consequently, its metabolite, this compound, is also expected to have low volatilization potential.

Degradation and Transformation Pathways of Desmethyltetrachlorvinphos

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a significant abiotic process that contributes to the degradation of Desmethyltetrachlorvinphos in aquatic environments. up.pt This chemical reaction involves the cleavage of the molecule by water.

Influence of pH on Abiotic Hydrolysis Rates

Below is an interactive data table illustrating the expected trend of hydrolysis half-life for an organophosphate compound like this compound at different pH levels, based on general principles for this class of chemicals.

| pH | Expected Relative Hydrolysis Rate | Expected Half-Life |

| 4 | Slow | Long |

| 7 | Moderate | Intermediate |

| 9 | Fast | Short |

| >10 | Very Fast | Very Short |

Note: This table represents a generalized trend for organophosphates and not specific experimental data for this compound.

Products of Hydrolytic Cleavage

The hydrolytic degradation of this compound, similar to its parent compound tetrachlorvinphos (B1682751), is expected to yield specific breakdown products. iarc.fr The primary point of cleavage in organophosphorus esters is often the phosphate (B84403) ester bond. rsc.org For this compound, hydrolysis would likely lead to the formation of monomethyl phosphate and 2,4,5-trichlorophenacyl chloride. iarc.fraphrc.org Further transformation of 2,4,5-trichlorophenacyl chloride can occur, potentially leading to 2,4,5-trichloroacetophenone. iarc.fr

Biotic Degradation Processes in Environmental Matrices

Biotic degradation, primarily carried out by microorganisms, is a key process in the dissipation of many organic pollutants, including pesticides, from soil and water. up.ptresearchgate.net

Microbial Degradation Pathways in Soil and Water

Microorganisms such as bacteria and fungi possess enzymes like esterases and cytochrome P450 that can break down complex organic molecules. researchgate.net In the context of this compound, microbial action in soil and water would likely involve cleavage of the methoxy (B1213986) group, a common degradation pathway for organophosphorus pesticides. aphrc.org The degradation of the parent compound, tetrachlorvinphos, on stored beans has been shown to produce this compound, as well as dimethyl phosphate and monomethyl phosphate, indicating that demethylation and hydrolysis are significant biotic degradation routes. aphrc.orgresearchgate.net The rate and extent of microbial degradation are influenced by several environmental factors, including soil type, organic matter content, moisture, and pH. mdpi.comuliege.be

Photodegradation Pathways of this compound

Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. up.pt The photodegradation of the parent compound, tetrachlorvinphos, has been studied, and it is known that in polar solvents like water, the main product is this compound. chemicalbook.com This indicates that photodegradation can be a formation pathway for this compound from its parent compound. Further photodegradation of this compound itself is plausible, likely involving the breakdown of the aromatic ring structure or further cleavage of the phosphate ester. However, specific studies detailing the photodegradation pathways and products of this compound were not found in the provided search results. It is known that the presence of other substances, acting as photosensitizers, can enhance the rate of photodegradation. archive.org

Characterization of Photolytic Products

While specific research detailing the photolytic products of this compound is limited, significant insights can be drawn from studies on its parent compound, Tetrachlorvinphos. The degradation of Tetrachlorvinphos, and by extension its desmethyl metabolite, is understood to proceed through several key reaction pathways when exposed to light. These pathways primarily involve cleavage of the phosphate ester bonds and modifications to the aromatic ring.

The photolysis of organophosphorus pesticides like this compound can lead to the formation of various transformation products through mechanisms such as dehalogenation, dealkylation, and oxidation of the side chains. researchgate.net For the parent compound Tetrachlorvinphos, photolysis on plant surfaces has been observed to yield several polar metabolites. fao.org Key identified photoproducts from the degradation of Tetrachlorvinphos, which provide a model for the potential photoproducts of this compound, are detailed below.

Table 1: Potential Photolytic Degradation Products of this compound (inferred from Tetrachlorvinphos studies)

| Precursor Compound | Photolytic Product | Chemical Formula |

| This compound | 2,4,5-Trichloroacetophenone | C₈H₅Cl₃O |

| This compound | 1-(2,4,5-trichlorophenyl)ethan-1-ol | C₈H₇Cl₃O |

| This compound | 2,4,5-Trichlorophenacyl chloride | C₈H₄Cl₄O |

This table is based on the known photolytic degradation products of the parent compound, Tetrachlorvinphos. fao.org

The formation of these products suggests that a primary photolytic pathway involves the cleavage of the vinyl phosphate bond, leading to the formation of the substituted acetophenone (B1666503) moiety. Further reactions, such as reduction of the ketone or substitution on the acetyl group, can then occur.

Impact of Light Exposure on Environmental Persistence

Light exposure is a critical factor in determining the environmental persistence of this compound. The rate of photolytic degradation is influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizing agents, and the environmental matrix (e.g., water, soil, plant surfaces).

Studies on the parent compound, Tetrachlorvinphos, indicate that it is not persistent in the environment, with a breakdown in the air occurring within 24 hours and in soil over a few weeks. purdue.edu Photolysis plays a significant role in this degradation. On leaf surfaces, where the compound is directly exposed to sunlight, the half-life of Tetrachlorvinphos is approximately 6 days. fao.org This suggests that this compound, being a closely related structure, would also exhibit limited persistence under direct sunlight.

The process of photodegradation involves the absorption of photons, leading to an excited state of the molecule that can then undergo chemical transformation. iarc.fr For many pesticides, this is a key mechanism for their removal from the environment. vdoc.pub The efficiency of this process is dependent on the molecule's ability to absorb light in the solar spectrum. Organophosphorus compounds are known to be susceptible to photodegradation. herts.ac.uk

Table 2: Factors Influencing the Photolytic Degradation of this compound

| Factor | Impact on Degradation |

| Light Intensity | Higher intensity generally leads to a faster degradation rate. |

| Wavelength | UV portion of the solar spectrum is most effective in causing photolysis. |

| Environmental Matrix | Degradation rates can vary between water, soil, and plant surfaces due to differences in light penetration and the presence of other reactive species. |

| Photosensitizers | Natural substances like humic acids in water and soil can absorb light and transfer the energy to the pesticide, accelerating its degradation. |

This table outlines general principles of photolytic degradation applicable to organic compounds like this compound.

In aquatic environments, the photolysis rate can be influenced by water depth and turbidity, which affect light penetration. In soil, degradation is more complex, involving a combination of photolysis at the surface and microbial degradation.

Metabolic Transformations of Desmethyltetrachlorvinphos in Non Human Biological Systems

Comparative Metabolism in Vertebrate Organisms (e.g., Ruminants, Poultry, Rodents)

In vertebrate organisms, the primary pathway for the metabolism of tetrachlorvinphos (B1682751) is initiated by demethylation or hydrolysis. who.int The formation of desmethyltetrachlorvinphos occurs via the cleavage of one of the methoxy (B1213986) groups from the phosphate (B84403) ester parent, a reaction catalyzed by glutathione-dependent transferase enzymes found in the liver. iarc.fr Studies using liver homogenates from mice, rats, rabbits, and pigs have confirmed that the addition of glutathione (B108866) facilitates this demethylation process. iarc.fr Once formed, this more polar, water-soluble metabolite is subject to further breakdown and excretion. researchgate.net In rats, metabolites of tetrachlorvinphos are rapidly excreted in the urine (46-60%) and feces (38-56%) within 48 hours of exposure. regulations.gov

Following the initial demethylation to this compound, the remaining chloroacetophenone portion of the molecule undergoes extensive metabolism. chemicalbook.com The primary excreted metabolites resulting from the breakdown of tetrachlorvinphos, and by extension the further processing of its initial metabolites like this compound, have been identified in several vertebrate species. who.int These further transformations include reduction, oxidation, and hydrolysis. chemicalbook.com

In vitro studies with liver fractions from cows, sheep, and pigs have shown that the water-soluble this compound is effectively metabolized further. researchgate.net Key identified metabolites include 1-(2,4,5-trichlorophenyl)ethanol (B77557) and its glucuronide conjugate, 2,4,5-trichloroacetophenone, 2,4,5-trichloromandelic acid, and 1-(2,4,5-trichlorophenyl)ethane-1,2-diol. who.intresearchgate.netchemicalbook.comnih.gov In some mammals, 2,4,5-trichloromandelic acid can be further decarboxylated to form 2,4,5-trichlorobenzoic acid, which is then conjugated with glycine (B1666218) before excretion. chemicalbook.com

Table 1: Metabolites Identified Following the Formation of this compound in Vertebrates This table is interactive and can be sorted by clicking on the headers.

| Metabolite | Chemical Class | Species Detected In | Reference |

|---|---|---|---|

| 1-(2,4,5-trichlorophenyl)ethanol | Phenyl ethanol (B145695) derivative | Ruminants, Rat, Dog, Cow, Sheep, Pig | who.intresearchgate.netnih.gov |

| 2,4,5-trichloroacetophenone | Acetophenone (B1666503) derivative | Ruminants, Cow, Sheep, Pig | researchgate.netnih.gov |

| 1-(2,4,5-trichlorophenyl)ethane-1,2-diol | Diol | Rat, Dog | who.intchemicalbook.com |

| 2,4,5-trichloromandelic acid | Mandelic acid derivative | Rat, Dog | who.intchemicalbook.comepa.gov |

| 2,4,5-trichlorophenacyl chloride | Phenacyl chloride derivative | Cow, Sheep, Pig (in vitro) | researchgate.net |

| 2-chloro-1-(2,4,5-trichlorophenyl)ethanol | Phenyl ethanol derivative | Cow, Sheep, Pig (in vitro) | researchgate.net |

| 2,4,5-trichlorobenzoic acid | Benzoic acid derivative | Mammals | chemicalbook.comnih.gov |

| Glucuronide conjugates | Conjugate | Ruminants, Mammals | chemicalbook.comnih.gov |

Research has revealed significant variations in the rate of metabolism of tetrachlorvinphos and its metabolites among different species. The rate of dealkylation to form this compound in vitro has been shown to follow the order of cow and sheep being approximately equal, and both being greater than pig. researchgate.net However, the subsequent rate of production of further metabolites like 2,4,5-trichlorophenacyl chloride and 1-(2,4,5-trichlorophenyl)ethanol did not show significant variation between these three species. researchgate.net

Comparative studies have also shown that dogs metabolize tetrachlorvinphos more rapidly than rats, a difference attributed to higher activity levels of cytochrome P450 and glutathione transferases in dog liver. iarc.fr While specific data on intersex variations in this compound metabolism are not detailed in the available literature, these species-level differences highlight the diverse capacities of vertebrate enzyme systems to process this compound.

Table 2: Comparative In Vitro Metabolic Activity in Vertebrate Liver Preparations This table is interactive and can be sorted by clicking on the headers.

| Metabolic Step | Species Comparison | Relative Rate | Reference |

|---|---|---|---|

| Dealkylation to this compound | Cow vs. Pig | Cow > Pig | researchgate.net |

| Dealkylation to this compound | Sheep vs. Pig | Sheep > Pig | researchgate.net |

| Dealkylation to this compound | Cow vs. Sheep | Cow ≈ Sheep | researchgate.net |

Identification of Further Metabolites

Metabolic Pathways in Invertebrate Organisms

Information regarding the specific metabolic pathways of this compound in invertebrate organisms is not extensively documented in scientific literature. Invertebrates, particularly insects, are often the target organisms for organophosphate insecticides. rsc.org The selectivity and toxicity of these compounds are largely determined by the balance between metabolic activation and detoxification within the organism. rsc.org While general metabolic pathways in insects include oxidation, hydrolysis, and conjugation, specific studies detailing the breakdown of this compound are scarce. The metabolic processes in invertebrates can be complex, with some species exhibiting high rates of glucose metabolism both aerobically and anaerobically, as seen in the filarial worm Litomosoides carinii. nih.gov However, a direct link to the metabolism of this specific pesticide metabolite has not been established.

Metabolism and Translocation in Plant Systems

While tetrachlorvinphos is no longer registered for use on plant commodities in the United States, historical studies provide insight into its metabolic fate in plants. who.int The degradation of tetrachlorvinphos in plant tissues proceeds primarily through the cleavage of its methoxy groups, leading to the formation of metabolites including this compound. researchgate.net

Studies on stored beans have shown that following application of the parent insecticide, both tetrachlorvinphos and its metabolite, this compound, can be found within the internal plant tissues. researchgate.net The uptake and translocation of chemical compounds in plants are complex processes influenced by the chemical's properties and the plant's physiology. mdpi.comnih.gov Compounds can enter through roots from the soil or be absorbed through leaf stomata, subsequently being transported through the plant's vascular systems, the xylem and phloem. mdpi.comfrontiersin.org In the case of stored beans, the presence of this compound internally indicates that it is either absorbed and translocated after formation on the surface or is formed in situ after the parent compound has been absorbed. researchgate.net

In plants, a common metabolic strategy to detoxify and sequester foreign compounds (xenobiotics) is through conjugation. frontiersin.org This process involves linking the compound or its metabolite to endogenous molecules like sugars or amino acids, which generally increases water solubility and facilitates transport and storage, often in the vacuole. frontiersin.orgnih.gov Research on stored beans demonstrated that this compound was present not only in a free form but also as a conjugate. researchgate.net While the specific molecule conjugated to this compound in this study was not identified, its presence confirms that this metabolic pathway is active for this compound in plant systems. researchgate.net This pathway represents a method of detoxification, effectively inactivating the metabolite within the plant tissue. frontiersin.org

Advanced Analytical Methodologies for Detection and Quantification of Desmethyltetrachlorvinphos

Chromatographic Techniques for Separation and Identification

The accurate detection and quantification of Desmethyltetrachlorvinphos, a metabolite of the organophosphate insecticide Tetrachlorvinphos (B1682751), rely on sophisticated chromatographic techniques coupled with mass spectrometry. These methods provide the necessary selectivity and sensitivity to distinguish the analyte from complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a cornerstone for the analysis of semi-volatile organic compounds like organophosphate pesticides and their metabolites. technologynetworks.com The technique offers high separation efficiency and definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. technologynetworks.comrestek.com For compounds like Tetrachlorvinphos and by extension, this compound, GC-MS/MS provides excellent sensitivity, often reaching detection limits below the typical maximum residue limits (MRLs) set by regulatory bodies. restek.com

In a typical GC-MS/MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their volatility and interaction with the stationary phase of the analytical column. filab.fr The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. technologynetworks.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and allows for reliable quantification at trace levels. restek.com

While specific operational parameters for this compound are established during method development for its parent compound, a study on various pesticides in food provides an example of typical GC-MS/MS parameters for Tetrachlorvinphos, which would be adapted to include its metabolites. cabidigitallibrary.org

Table 1: Illustrative GC-MS/MS Parameters for the Analysis of the Parent Compound, Tetrachlorvinphos

| Parameter | Value/Condition | Reference |

|---|---|---|

| Retention Time (min) | 11.49 | cabidigitallibrary.org |

| Precursor Ion (m/z) | 329.0 | cabidigitallibrary.org |

| Product Ions (m/z) | 108.9, 93.0 | cabidigitallibrary.org |

| Collision Energy (eV) | 15 (for 108.9), 20 (for 93.0) | cabidigitallibrary.org |

This data is for the parent compound, Tetrachlorvinphos, and serves as a reference for the analytical approach that would be optimized for its metabolite, this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in analytical laboratories, offering high sensitivity and specificity for a wide range of compounds, including polar and thermally labile metabolites that are not well-suited for GC analysis. eag.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nebiolab.com

For the analysis of organophosphate metabolites like this compound, LC-MS/MS is particularly advantageous as it often does not require the derivatization step that is sometimes necessary for GC analysis, thus simplifying sample preparation. rsc.org The analyte is separated on an LC column and subsequently ionized, most commonly using Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI). nebiolab.com The tandem mass spectrometer then isolates a specific precursor ion, fragments it in a collision cell, and detects the resulting product ions, providing a high degree of certainty in identification and quantification. eag.com

LC-MS/MS methods have been developed for the simultaneous analysis of numerous pesticide residues in complex matrices. mdpi.commeasurlabs.com Publicly available spectral data for the parent compound, Tetrachlorvinphos, demonstrates the parameters used in an LC-MS/MS analysis, which would form the basis for a method inclusive of this compound. nih.gov

Table 2: Publicly Available LC-MS/MS Spectral Data for the Parent Compound, Tetrachlorvinphos

| Parameter | Value/Condition | Reference |

|---|---|---|

| Instrument | Q Exactive Orbitrap (Thermo Scientific) | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Column | Acquity BEH C18 (1.7µm, 2.1x150mm) | nih.gov |

| Precursor m/z | 364.9065 | nih.gov |

| Adduct | [M+H]+ | nih.gov |

| Retention Time (min) | 18.351 | nih.gov |

This data is for the parent compound, Tetrachlorvinphos, and serves as a reference for the analytical approach that would be optimized for its metabolite, this compound.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. The primary goals are to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

QuEChERS-based Extraction Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in a wide array of matrices, especially food and agricultural products. thermofisher.commdpi.com The method involves two main steps: an extraction/partitioning step and a cleanup step using dispersive solid-phase extraction (d-SPE). thermofisher.com

In the first step, a homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in a tube containing salts such as magnesium sulfate (B86663) (to facilitate solvent partitioning and remove water) and sodium chloride or sodium acetate (B1210297) (to create a phase separation). thermofisher.commdpi.com After shaking and centrifugation, an aliquot of the acetonitrile supernatant is transferred to a second tube for the d-SPE cleanup. mdpi.com This cleanup step involves adding a combination of sorbents to remove specific matrix components. cabidigitallibrary.org

Table 3: Common Sorbents Used in QuEChERS Dispersive SPE and Their Functions

| Sorbent | Function |

|---|---|

| Primary Secondary Amine (PSA) | Removes fatty acids, organic acids, sugars, and some pigments. |

| C18 (Octadecylsilane) | Removes non-polar interferences like lipids. |

| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols. |

| Magnesium Sulfate (MgSO₄) | Removes residual water. |

| Z-Sep | Zirconium-based sorbent for removing lipids and pigments. acs.org |

The choice of QuEChERS variation (e.g., original, acetate-buffered, or citrate-buffered) and d-SPE sorbents depends on the specific pesticide and the sample matrix. thermofisher.commdpi.com For example, a method for analyzing over 140 pesticides in fish utilized an unbuffered QuEChERS extraction with a Z-Sep sorbent for cleanup. acs.org Similarly, a citrate-buffered QuEChERS protocol has been successfully applied to baby food samples. thermofisher.com These methods are validated to ensure high recovery rates (typically 70-120%) and good precision (RSD ≤ 20%) for a broad range of pesticides, including Tetrachlorvinphos. thermofisher.comulpgc.es

Extraction from Environmental and Biological Samples

The analysis of this compound in environmental and biological matrices requires robust extraction methods tailored to the specific sample type.

Environmental Samples: For environmental samples, methods are often standardized by regulatory agencies.

Water: The analysis of Tetrachlorvinphos in drinking and groundwater can be performed using gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or GC-MS. nih.gov EPA Method 525.2, for instance, specifies GC-MS for the analysis of organic compounds in drinking water and lists a method detection limit of 0.13 µg/L for Tetrachlorvinphos. nih.gov

Soil and Waste: EPA Method 8141B utilizes gas chromatography with a flame photometric detector (GC-FPD) for analyzing organophosphorus compounds in soil and waste samples. nih.gov Extraction is typically performed using solvent extraction techniques prior to analysis.

Biological Samples: Biological samples such as urine and blood are complex and require extensive cleanup to remove interferences. ajol.info this compound has been identified as a urinary metabolite of Tetrachlorvinphos.

Urine: Analysis of organophosphate metabolites in urine is a common approach for human biomonitoring. nih.gov Methods can range from traditional liquid-liquid extraction (LLE) to more modern microextraction techniques. mdpi.com One study developed a sensitive method for organophosphate metabolites in urine using a vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) technique followed by UHPLC/MS/MS analysis. nih.gov Another validated a UFLC-MS/MS method for six common dialkyl phosphate (B84403) (DAP) metabolites using an optimized LLE procedure that required only 200 µL of urine. mdpi.com

Blood and Tissue: Analysis in blood, plasma, or adipose tissue often involves extraction with an organic solvent like hexane-acetone, followed by a cleanup step such as Florisil column chromatography. ajol.info These methods are crucial for assessing body burden, especially for lipophilic pesticides. ajol.info

Development of Novel and Sensitive Detection Methods

While chromatographic methods remain the gold standard, research is continuously advancing toward novel detection platforms that offer greater speed, portability, and sensitivity for organophosphate pesticides and their metabolites.

One area of development is the use of chemical derivatization to enhance the signal intensity of metabolites in LC-MS/MS analysis. A recent study demonstrated that derivatizing phenolic compounds—which are common metabolites of organophosphate pesticides—with a specific reagent significantly improved their detection sensitivity without being affected by the sample matrix. mdpi.com This approach helps in pinpointing the specific parent pesticide involved in an exposure event.

Another frontier is the development of advanced microextraction techniques. These methods aim to reduce solvent consumption and sample volume while improving extraction efficiency and preconcentration. Techniques such as vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) nih.gov and gas diffusion microextraction (GDME) researchgate.net have been successfully coupled with mass spectrometry for the sensitive determination of organophosphorus pesticides and their byproducts in complex biological samples like urine.

Furthermore, sensor-based technologies are emerging as promising alternatives for rapid screening. benthamscience.com These include:

Electrochemical Sensors: These sensors use nanomaterials like carbon nanotubes or graphene to enhance electron transfer, leading to high sensitivity in detecting OPPs through techniques like voltammetry. benthamscience.com

Optical Sensors: Colorimetric and fluorescence-based sensors can provide a visual or light-based signal in the presence of the target analyte.

Biosensors: These platforms incorporate biological recognition elements, such as enzymes (e.g., acetylcholinesterase) or aptamers, to achieve high specificity for target pesticides. benthamscience.com

These novel methods are being optimized to provide faster, more cost-effective, and field-deployable tools for monitoring exposure to compounds like this compound, complementing traditional laboratory-based analyses. nih.govbenthamscience.com

Ecological Implications of Desmethyltetrachlorvinphos in Environmental Contexts

Environmental Residue Dynamics in Agricultural Ecosystems

The persistence and movement of pesticide residues in agricultural environments are critical factors influencing their potential ecological impact. cropnuts.com When pesticides are applied, they can remain on crops, in the soil, and in water, with their persistence influenced by various factors. cropnuts.comnih.gov The degradation of these pesticides can lead to the formation of residues that may persist and transform within both terrestrial and aquatic ecosystems for extended periods, posing a potential environmental threat. nih.gov

Pesticide residues can move from the target area through processes like wind drift, runoff, or leaching into water bodies. nih.gov A 2019 study revealed that 83% of agricultural soils tested contained pesticide residues, highlighting the widespread nature of this contamination. europa.eu The management of these residues is essential for maintaining biodiversity and the integrity of ecosystems. cropnuts.com

Factors Influencing Residue Persistence:

Crop Rotation: Can help in breaking the cycle of pest buildup and reduce the need for continuous pesticide application.

Soil Type and Composition: The capacity of soil to filter, degrade, and detoxify pesticides is a key function of its quality. nih.gov

Table 1: Factors Influencing Pesticide Residue Dynamics in Agricultural Ecosystems

| Factor | Description | Reference |

|---|---|---|

| Pesticide Properties | Chemical structure, volatility, water solubility, and susceptibility to degradation (photolysis, hydrolysis, microbial breakdown). | cropnuts.comnih.gov |

| Environmental Conditions | Soil type (organic matter content, pH, texture), temperature, moisture, and sunlight intensity. | cropnuts.comnih.gov |

| Agricultural Practices | Application method and rate, frequency of application, tillage practices, and crop rotation. | cropnuts.comwur.nl |

Regulatory and Scientific Research Context for Desmethyltetrachlorvinphos

Identified Data Gaps and Future Research Needs in Residue Chemistry

Despite decades of regulation, significant data gaps persist for many organophosphate metabolites, including Desmethyltetrachlorvinphos. Closing these gaps is essential for refining risk assessments.

Comprehensive Metabolite Profiling: While major metabolites are often identified, a complete profile of all transformation products in various environmental compartments and organisms is not always available. The toxicological significance of many minor metabolites remains unevaluated.

Residue Data in Processed Commodities: Data on how processing (e.g., cooking, canning) affects the levels of this compound and other metabolites in food are often limited.

Environmental Fate of Metabolites: More research is needed to understand the persistence, mobility, and ultimate fate of metabolites in the environment. Their potential to be more mobile or persistent than the parent compound is a key question for assessing risks to water resources.

Biomonitoring and Exposure Assessment: While dialkylphosphate (DAP) metabolites are commonly used as non-specific biomarkers of exposure to organophosphates, linking these biomarker levels back to specific parent pesticides and exposure sources remains a challenge. researchgate.netnih.govmst.dk Future research needs to innovate exposure assessment methods to better disentangle the contributions of different exposure routes (e.g., diet, residential use) and improve the understanding of individual-level exposures. nih.govmst.dk

Evolution of Research Paradigms in Organophosphate Metabolite Studies

The scientific approach to studying organophosphates and their metabolites has evolved significantly over time, driven by advances in technology, a deeper understanding of toxicology, and new regulatory mandates.

Focus on Chronic and Developmental Effects: The paradigm has shifted from evaluating only acute neurotoxicity (cholinergic crisis) to investigating the potential for long-term health consequences from chronic, low-level exposures. nih.gov A major focus of modern research is on developmental neurotoxicity, as evidence suggests that the developing brain is particularly vulnerable to organophosphates. yale.eduresearchgate.net

Aggregate and Cumulative Risk Assessment: The FQPA fundamentally changed the research landscape by requiring the EPA to consider exposure from all non-occupational sources (aggregate risk) and from all pesticides that share a common mechanism of toxicity (cumulative risk). nih.gov This has necessitated the development of new models and exposure assessment strategies.

Advancement of Biomonitoring: The use of biomarkers, such as measuring urinary metabolites, has become a cornerstone of human exposure research. researchgate.net This allows for a more direct measure of internal dose compared to older methods that relied on estimating external exposure. However, because organophosphates are rapidly metabolized and excreted, the interpretation of spot measurements is a subject of ongoing research. researchgate.net

Rise of "Omics" and Systems Biology: Emerging research paradigms are beginning to apply "omics" technologies (e.g., metabolomics, proteomics) to understand the complex biological pathways disrupted by organophosphate exposure. mdpi.comnih.gov This approach moves beyond single endpoints to provide a broader view of the metabolic and cellular perturbations, offering new insights into the mechanisms of toxicity for both parent compounds and their metabolites. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives on Desmethyltetrachlorvinphos

Development of Predictive Models for Environmental Fate and Transport

Key parameters integrated into these models include the compound's physicochemical properties, such as water solubility and vapor pressure, alongside environmental factors like soil composition, pH, and organic matter content. rsc.org For instance, studies on related organophosphates have shown that soil with higher organic matter and clay content can influence degradation rates. rsc.org By incorporating data on microbial activity and hydrological conditions, these models can predict potential leaching into groundwater and persistence in different ecosystems. The goal is to develop a more accurate and holistic view of the environmental footprint of Tetrachlorvinphos (B1682751) and its transformation products.

Application of Omics Technologies to Elucidate Metabolic Pathways in Diverse Organisms

The application of "omics" technologies—genomics, proteomics, and metabolomics—is a promising frontier for understanding how various organisms metabolize Tetrachlorvinphos into Desmethyltetrachlorvinphos and other byproducts. These technologies allow for a comprehensive, system-wide analysis of the molecular changes that occur within an organism upon exposure.

Metabolomic studies have been instrumental in identifying the primary degradation products of Tetrachlorvinphos. In multiple biological systems and environmental conditions, the principal metabolic route is the cleavage of the methoxy (B1213986) groups from the parent compound, resulting in the formation of this compound. researchgate.net Further hydrophilic degradation products, such as dimethyl phosphate (B84403) and monomethyl phosphate, have also been identified. researchgate.netrsc.org

Future research will likely involve applying proteomics to identify the specific enzymes, such as esterases and glutathione (B108866) S-transferases, responsible for these metabolic conversions. By understanding the genetic and enzymatic basis of this metabolism in a range of organisms, from soil microbes to insects and mammals, scientists can better predict species-specific susceptibility and the potential for bioaccumulation.

Bioremediation Strategies for this compound Contamination

Bioremediation presents a sustainable approach to managing environmental contamination with organophosphate compounds. Research in this area focuses on harnessing the metabolic capabilities of microorganisms to degrade Tetrachlorvinphos and its metabolite, this compound. Studies have indicated that induced microbial degradation can be an effective removal mechanism for organophosphates in the environment. rsc.org

The primary strategy involves identifying and cultivating microbial species that are particularly efficient at breaking down these compounds. The known degradation pathway, which involves the demethylation of Tetrachlorvinphos to this compound, is a key focus. researchgate.net Future bioremediation efforts may involve:

Bioaugmentation: Introducing specialized microbial cultures to contaminated sites to accelerate degradation.

Biostimulation: Amending the soil or water with nutrients to enhance the activity of native microbial populations capable of metabolizing the compounds.

Phytoremediation: Using plants that can absorb and break down or sequester Tetrachlorvinphos and its metabolites.

Integration of Cheminformatics and Computational Toxicology in Research

Cheminformatics and computational toxicology are becoming indispensable tools in the study of compounds like this compound. These disciplines use computer-based methods to predict the behavior and potential interactions of chemicals, reducing the need for extensive laboratory testing.

Quantitative Structure-Activity Relationship (QSAR) models are a core component of this research. researchgate.net For organophosphates, QSAR studies have indicated that the inhibitory effect on target enzymes like acetylcholinesterase is primarily controlled by the compound's phosphorylation rate and its affinity for the enzyme. researchgate.net While hydrophobicity may not directly affect the inhibition process, it plays a crucial role in the compound's ability to penetrate biological membranes to reach its target site. researchgate.net

By developing computational models specific to this compound, researchers can predict its binding affinity to various proteins, its metabolic stability, and its potential for off-target effects. This in-silico approach allows for rapid screening and prioritization of research efforts, focusing on the most critical interactions.

Emerging Analytical Technologies for Ultra-Trace Detection

The ability to detect and quantify minute concentrations of this compound in complex environmental and biological samples is essential for accurate exposure and risk assessment. While traditional methods like gas chromatography (GC) with nitrogen-phosphorus detection (NPD) have been used, the focus is shifting towards more sensitive and specific technologies for ultra-trace analysis. researchgate.net

Emerging analytical platforms offer significant improvements in detection limits, specificity, and throughput. These include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and structural confirmation, making it ideal for identifying metabolites in complex matrices like soil, water, and biological tissues.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allow for the identification of unknown metabolites and transformation products without the need for reference standards.

Advanced Sample Preparation: Techniques such as Solid-Phase Microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being refined to improve the extraction and concentration of trace levels of this compound from samples.

The following table summarizes some key analytical technologies:

| Technology | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and partitioning; provides mass-to-charge ratio for identification. | Quantification in environmental samples; requires derivatization for less volatile metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on polarity; uses two stages of mass analysis for high selectivity and sensitivity. | Gold standard for quantifying trace levels in complex biological fluids (urine, plasma) and environmental extracts. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Identification of unknown transformation products and confirmation of metabolite identity in complex matrices. |

| Immunoassays (e.g., ELISA) | Utilizes specific antibody-antigen binding for detection. | Rapid screening of a large number of samples for the presence of the compound or related structures. |

Q & A

Q. What are the standard protocols for synthesizing Desmethyltetrachlorvinphos in laboratory settings?

Synthesis involves stepwise phosphorylation and dechlorination reactions. Detailed protocols require strict control of reaction conditions (e.g., temperature, solvent purity) and inert atmospheres to prevent degradation. Experimental sections in peer-reviewed papers should include reagent ratios, purification steps (e.g., column chromatography), and yield calculations to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/³¹P) and High-Performance Liquid Chromatography (HPLC) with UV detection are standard for structural elucidation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. Purity validation requires repeated analysis under varied chromatographic conditions (e.g., reverse-phase vs. normal-phase HPLC) .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. Work should be conducted in fume hoods with proper ventilation. Immediate decontamination procedures (e.g., soap-water washes for skin contact) and emergency response plans for accidental exposure must align with SDS guidelines for structurally similar organophosphates .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

Controlled degradation studies under varying pH, temperature, and UV exposure simulate environmental conditions. Sampling intervals must be optimized to capture half-life trends. Use internal standards (e.g., deuterated analogs) in LC-MS analysis to minimize matrix interference and improve quantification accuracy .

Advanced Research Questions

Q. What statistical methods are recommended to validate contradictory data on this compound toxicity across studies?

Meta-analyses with heterogeneity tests (e.g., I² statistic) can identify inconsistencies. Dose-response models (e.g., probit or logistic regression) should account for species-specific metabolic differences. Sensitivity analyses must address outliers and confounding variables (e.g., solvent choice in in vitro assays) .

Q. How can computational modeling improve predictions of this compound interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) paired with molecular dynamics (MD) trajectories (using GROMACS) predict binding affinities to acetylcholinesterase. Validate models with in vitro inhibition assays and compare results to known analogs (e.g., Tetrachlorvinphos) for cross-verification .

Q. What strategies resolve discrepancies in reported degradation pathways of this compound in soil vs. aquatic systems?

Isotopic labeling (e.g., ¹⁴C-tracers) tracks metabolite formation. Comparative studies using standardized OECD guidelines for soil/water systems isolate variables like microbial activity. Pairing LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies transient intermediates missed in prior work .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives for structure-activity studies?

Document reaction parameters exhaustively (e.g., stirring speed, reagent addition rates). Use quality-controlled starting materials and validate intermediates via FTIR and TLC. Collaborative inter-laboratory trials with shared protocols reduce procedural variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.